

# Synthesis and chemical characterization of Mibolerone for research

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## Compound of Interest

Compound Name: Mibolerone

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An In-depth Technical Guide to the Synthesis and Chemical Characterization of **Mibolerone**

## Introduction

**Mibolerone**, also known as 7 $\alpha$ ,17 $\alpha$ -dimethyl-19-nortestosterone (DMNT), is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Its chemical formula is C<sub>20</sub>H<sub>30</sub>O<sub>2</sub> and it has a molar mass of 302.458 g·mol<sup>-1</sup>. [1][2] **Mibolerone** is recognized for its high affinity and selectivity for the androgen receptor (AR), making it a valuable tool in research for studying androgen-mediated signaling pathways.[2][3][4] It has been used as a ligand for the characterization and quantification of androgen receptors in various tissues.[4] This guide provides a detailed overview of the synthesis and chemical characterization of **Mibolerone** for research purposes.

Table 1: Chemical and Physical Properties of **Mibolerone**

Property	Value	Reference
IUPAC Name	(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one	[1]
Synonyms	7 $\alpha$ ,17 $\alpha$ -dimethyl-19-nortestosterone (DMNT), Cheque Drops, Matenon	[1]
CAS Number	3704-09-4	[1]
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>2</sub>	[1]
Molar Mass	302.45 g/mol	[2]
Melting Point	193-196 °C	[5]
Form	White crystalline solid	[6]
Solubility	DMSO: 5 mg/mL (warmed)	[7]

## Synthesis of Mibolerone

Several synthetic routes for **Mibolerone** have been described, with a common starting material being nandrolone or its derivatives.[1][8] A notable method involves a four-step synthesis starting from estr-5(10)-en-3,17-dione, with an overall yield of 47.0%.[8] Another well-documented synthesis begins with nandrolone.[1]

## Synthesis from Nandrolone

This synthetic pathway involves the introduction of two methyl groups at the 7 $\alpha$  and 17 $\alpha$  positions of the nandrolone backbone.

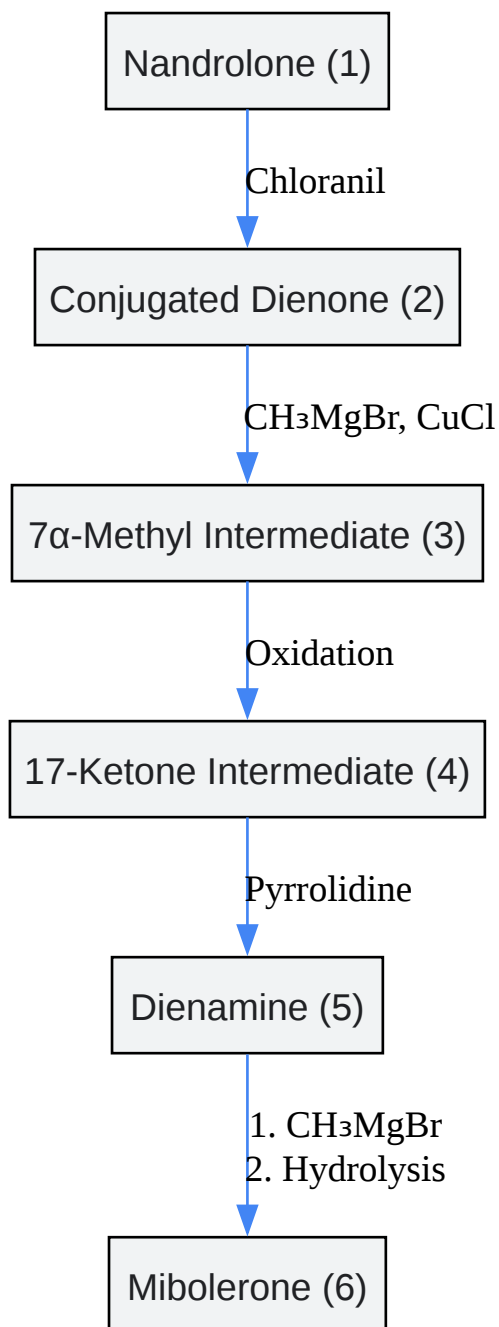


Figure 1: Synthesis of Mibolerone from Nandrolone

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Figure 1: Synthesis of **Mibolerone** from Nandrolone.

## Experimental Protocol: Synthesis from a 6-dehydrogenation product

This protocol describes the final step in a synthetic route to **Mibolerone**, achieving a yield of 72.5%.<sup>[5]</sup>

### Materials and Reagents:

- 6-dehydrogenation product (compound 6)
- 2.2 mol/L ethereal methyl lithium solution
- Cuprous iodide
- Benzene
- Saturated ammonium chloride solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Silica gel

### Procedure:

- Under a nitrogen atmosphere, cool a freshly prepared 2.2 mol/L ethereal methyl lithium solution (30.0 mL) in an ice bath with stirring.
- Add 4.00 g (21 mmol) of cuprous iodide and 3.00 g (10.5 mmol) of the 6-dehydrogenation product.
- Monitor the reaction by Thin Layer Chromatography (TLC). After completion, stir the reaction mixture at 25°C for 4 hours.
- Remove the cooling bath and stir for an additional 30 minutes.

- Pour the mixture into a cooled saturated ammonium chloride solution and add benzene while stirring.
- Filter the reaction mixture through silica gel to remove the resulting solid. Wash the solid twice with benzene.
- Separate the organic layer from the aqueous phase. Wash the organic layer with saturated ammonium chloride and saturated sodium chloride until neutral.
- Dry the organic layer with anhydrous sodium sulfate and evaporate under vacuum to yield an oily residue.
- Purify the residue by flash chromatography to obtain **Mibolerone**.

## Chemical Characterization

The chemical structure and purity of synthesized **Mibolerone** are confirmed using various analytical techniques.

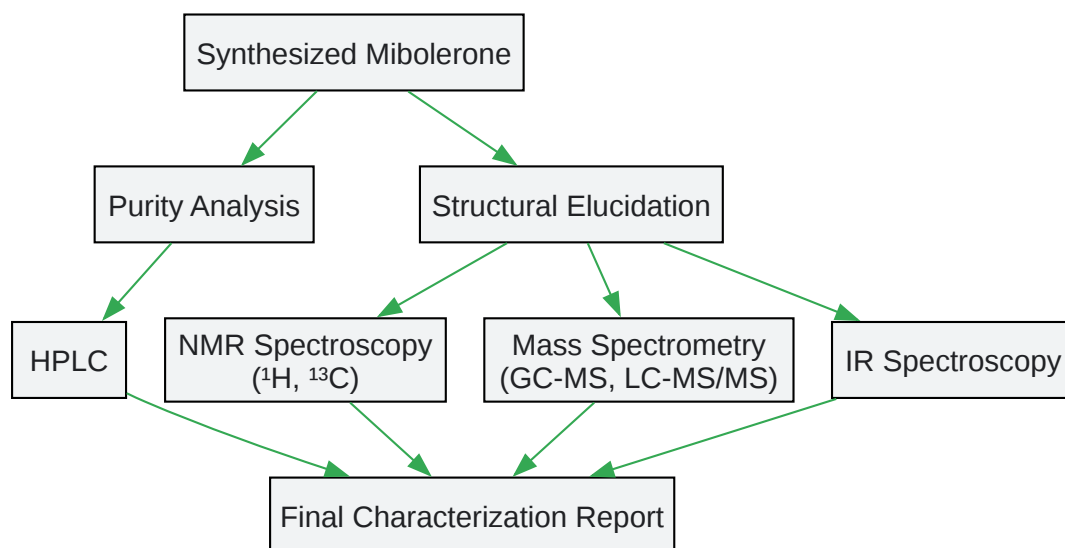


Figure 2: Workflow for Chemical Characterization of Mibolerone

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Figure 2: Workflow for Chemical Characterization of **Mibolerone**.

## High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Mibolerone**. A reverse-phase method is typically employed.<sup>[9]</sup>

Table 2: HPLC Method for **Mibolerone** Analysis

Parameter	Condition
Column	Newcrom R1
Mobile Phase	Acetonitrile (MeCN), water, and phosphoric acid
Detection	UV
Note	For Mass-Spec compatible applications, replace phosphoric acid with formic acid.[9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming the chemical structure of **Mibolerone**.

Table 3: Selected  $^{13}\text{C}$  and  $^1\text{H}$  NMR Chemical Shifts for **Mibolerone**

Carbon Atom	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)[5]	Proton	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)[5]
C-3	199.6	C4-H	7.272 (1H)
C-4	123.8	C6-H	2.481/2.468 (2H)
C-5	171.3	-	-
C-17	81.5	-	-
C-13	55.7	-	-
C-14	50.1	-	-
17'- $\alpha\text{CH}_3$	25.8	-	-
7'- $\alpha\text{CH}_3$	17.4	-	-
C-18	13.8	-	-

## Mass Spectrometry (MS)

GC-MS and LC-MS/MS are used to determine the molecular weight and fragmentation pattern of **Mibolerone** and its metabolites.[10][11][12]

Table 4: GC-MS Fragmentation Data for **Mibolerone** (as TMS derivative)

m/z	Interpretation	Relative Abundance	Reference
446	Molecular ion [M] <sup>+</sup>	85%	<a href="#">[12]</a>
431	Loss of methyl [M-CH <sub>3</sub> ] <sup>+</sup>	Base Peak	<a href="#">[12]</a>
356	Loss of TMS	20%	<a href="#">[12]</a>
341	Loss of TMS + methyl	40%	<a href="#">[12]</a>
301	-	85%	<a href="#">[12]</a>

Experimental Protocol: GC-MS Analysis[\[10\]](#)

- Column: HP-1 column (17m, 0.2 mm I.D., 0.11 µm film thickness).
- Injector and Interface Temperature: 280°C.
- Temperature Program: Initial 180°C, ramp 1 at 3.3°C/min to 231°C, ramp 2 at 30°C/min to 310°C, hold for 2 min.
- Carrier Gas: Helium at a flow rate of 0.8 ml/min.
- Mass Spectra Acquisition: Full scan mode from m/z 50 to 650.

## Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the **Mibolerone** molecule.

Table 5: Characteristic IR Absorption Bands for **Mibolerone**



Wavenumber (cm <sup>-1</sup> )	Functional Group	Reference
3421	-OH (hydroxyl)	[5]
1715	C=O (ketone)	[5]
1642	C=C (alkene)	[5]

## Mechanism of Action

**Mibolerone** exerts its biological effects primarily by binding to and activating intracellular androgen receptors.[3] It has a higher affinity for the androgen receptor than the related potent AAS metribolone.[1] Additionally, **Mibolerone** exhibits significant progestogenic activity through its interaction with the progesterone receptor (PR).[1][4] In some contexts, like breast cancer cells, it has shown a dual androgenic and progestagenic action.[4]

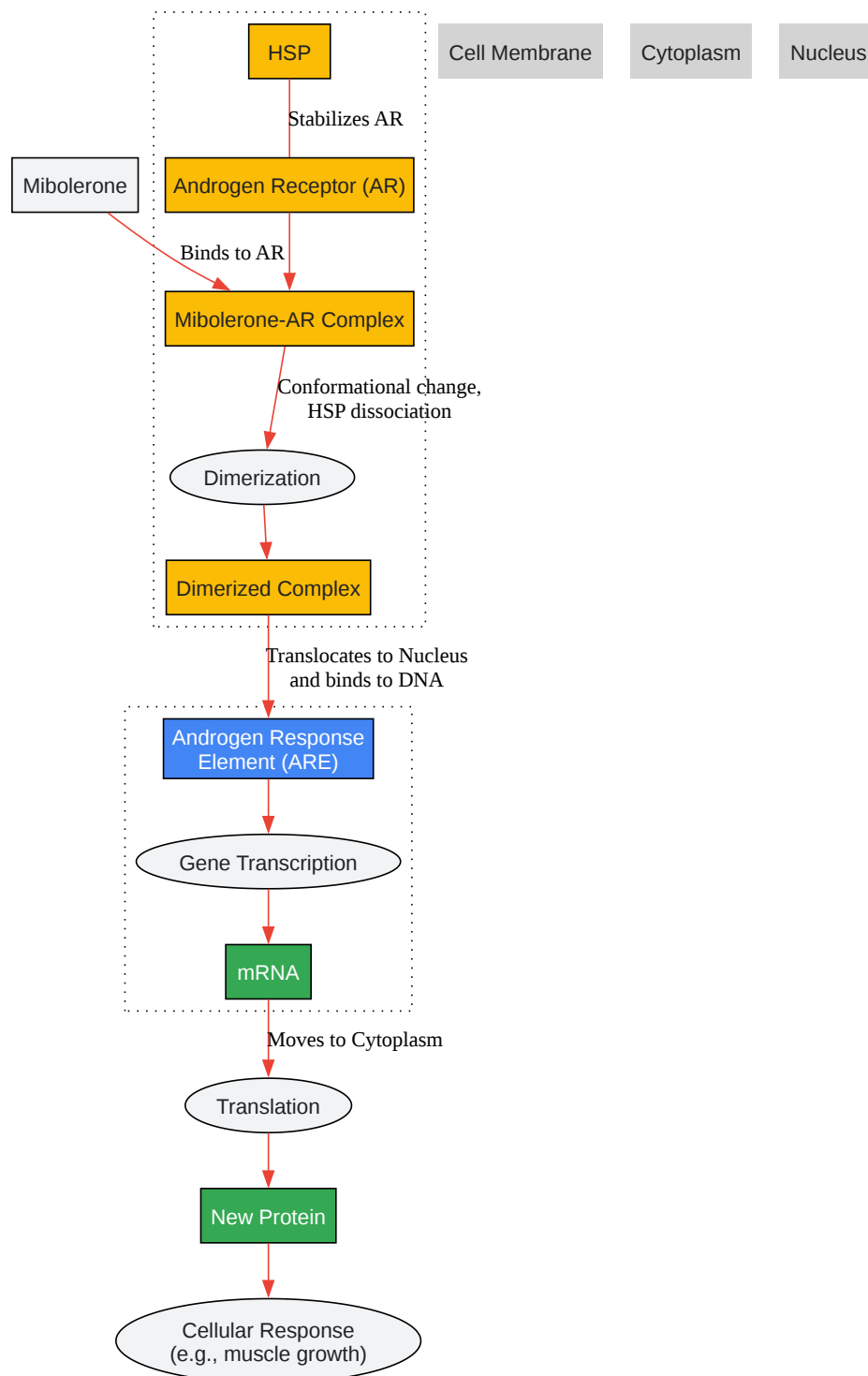


Figure 3: Mibolerone Signaling Pathway

[Click to download full resolution via product page](#)Figure 3: **Mibolerone** Signaling Pathway.

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